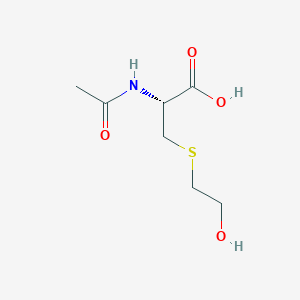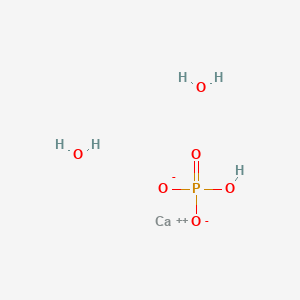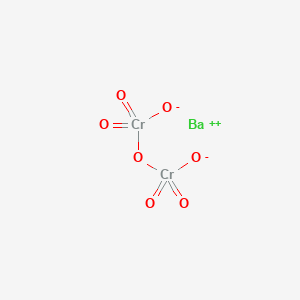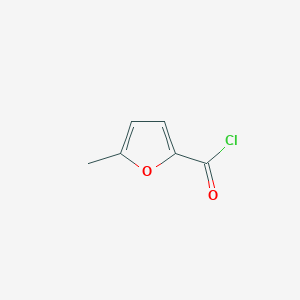
5-Methylfuran-2-carbonyl chloride
概要
説明
5-Methylfuran-2-carbonyl chloride, also known as 5-MFC, is an organic compound with a structure of C5H4ClO2. It is a colorless liquid with a boiling point of 132 °C and a melting point of -30 °C. 5-MFC is used in a variety of industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of various polymers and copolymers materials. 5-MFC is an important intermediate in the production of many drugs and is also used in the synthesis of other organic compounds.
科学的研究の応用
Atmospheric Chemistry : Research by Villanueva et al. (2009) studied the atmospheric degradation of alkylfurans with chlorine atoms, including derivatives of furan. The study identified primary products from the addition reaction channel, such as 4-oxo-2-pentenoyl chloride and formaldehyde, which are relevant to understanding atmospheric reactions of compounds like 5-Methylfuran-2-carbonyl chloride (Villanueva et al., 2009).
Production from Biomass Derivatives : Dutta, Wu, and Mascal (2015) discussed the production of acid chloride derivatives from biomass-derived compounds, highlighting the potential of this compound in the synthesis of biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Polymer Science : A study by Gandini and Martínez (2007) on the cationic polymerization of 2-alkenylfurans, including 2-isopropenyl-5-methylfuran, sheds light on the potential use of this compound in polymerization reactions (Gandini & Martínez, 2007).
Catalytic Processes : Jin et al. (2020) researched the catalytic dimerization of bio-based 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane, indicating the relevance of this compound in catalytic processes for creating renewable energy sources (Jin et al., 2020).
Hydrogenation Studies : Research by Shuikin et al. (1963) on the hydrogenation of 2-acetyl-5-methylfuran offers insights into the chemical behavior of furan derivatives, which may include this compound (Shuikin, Bel'skii, Vasilevskaya, & Shostakovskii, 1963).
Combustion and Emission Characteristics : Wei et al. (2014) investigated the combustion and emissions characteristics of 2-methylfuran gasoline blend fuel, which relates to the potential use of this compound in fuel applications (Wei et al., 2014).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in research and development , suggesting that it may interact with various biological targets depending on the context of the study.
Action Environment
The action, efficacy, and stability of 5-Methylfuran-2-carbonyl chloride can be influenced by various environmental factors. For instance, it’s recommended to be stored at 2-8°C , suggesting that its stability could be affected by temperature. Furthermore, its reactivity suggests that it could be sensitive to the presence of nucleophiles in its environment.
特性
IUPAC Name |
5-methylfuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUVZFDEVKNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374943 | |
| Record name | 5-Methylfuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-11-3 | |
| Record name | 5-Methylfuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


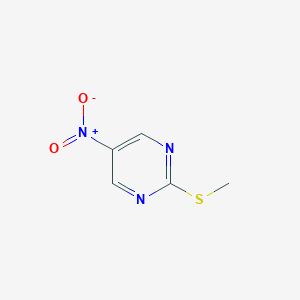
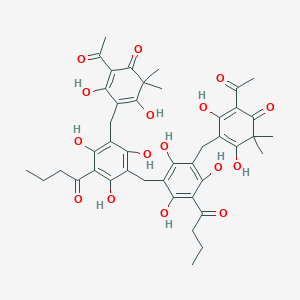

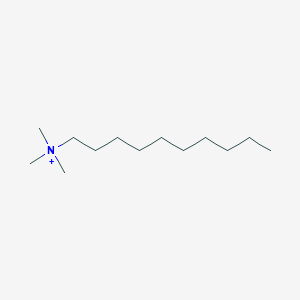

![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)

